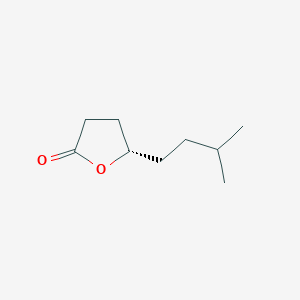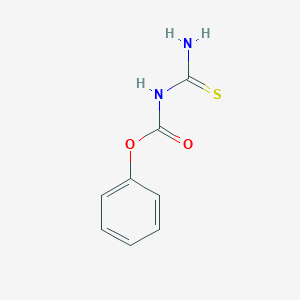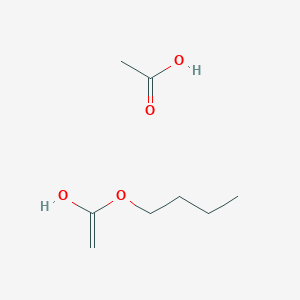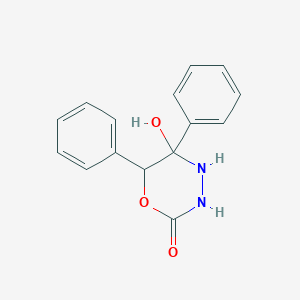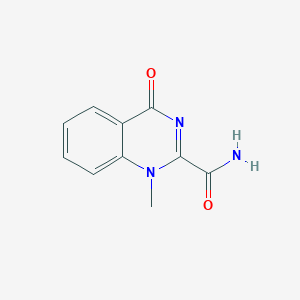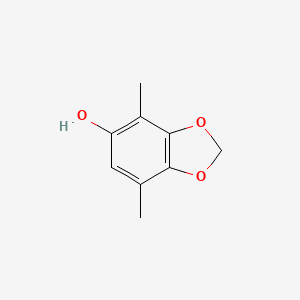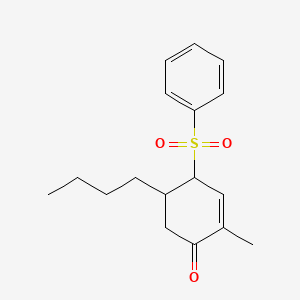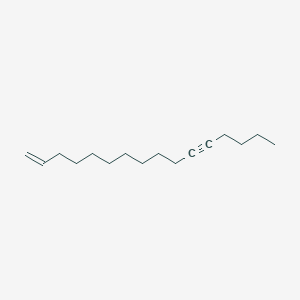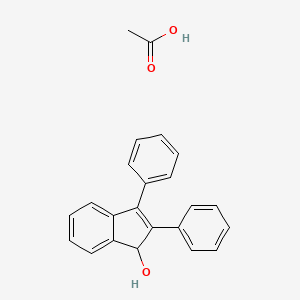![molecular formula C14H34Si3 B14399410 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane CAS No. 88258-00-8](/img/structure/B14399410.png)
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane typically involves the use of organosilicon reagents and catalysts. One common method includes the Horner–Wadsworth–Emmons olefination, which introduces the TBS-protected enyne side chain at a specific position . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions: 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of hydrosilanes or other reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Hydrosilanes, catalytic amounts of transition metals.
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form stable bonds with carbon, oxygen, and other elements, facilitating its use in various chemical reactions. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites within the molecule.
類似化合物との比較
Tris(trimethylsilyl)silane: Used as a radical reducing agent and in hydrosilylation reactions.
Methyltris(trimethylsiloxy)silane: Known for its use in the synthesis of siloxane-based materials.
1-(Trimethylsilyl)ethynyl-3,5-dimethoxybenzene: Utilized in organic synthesis for introducing trimethylsilyl groups.
Uniqueness: 1-[2,3-Dimethyl-4-(trimethylsilyl)but-2-en-1-yl]-1,1,2,2,2-pentamethyldisilane is unique due to its specific structural features, including the presence of multiple silicon atoms and a trimethylsilyl group. These characteristics make it particularly useful in specialized applications, such as the synthesis of complex organic molecules and the development of advanced materials.
特性
CAS番号 |
88258-00-8 |
|---|---|
分子式 |
C14H34Si3 |
分子量 |
286.67 g/mol |
IUPAC名 |
(2,3-dimethyl-4-trimethylsilylbut-2-enyl)-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C14H34Si3/c1-13(11-15(3,4)5)14(2)12-17(9,10)16(6,7)8/h11-12H2,1-10H3 |
InChIキー |
WCIIHTFTISKWJI-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C[Si](C)(C)[Si](C)(C)C)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
